molecular formula C13H16F3N B1492546 3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine CAS No. 2098113-69-8

3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B1492546
CAS No.: 2098113-69-8
M. Wt: 243.27 g/mol
InChI Key: CFITVPOREJWMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a trifluoromethyl group at the 3-position and a dimethyl group at the 4-position

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine plays a significant role in various biochemical reactions. The compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The trifluoromethyl group in the compound enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. Additionally, the pyrrolidine ring structure contributes to the compound’s stability and reactivity in biochemical environments .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes alterations in the activity of key metabolic enzymes, leading to shifts in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it has been reported to inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, ultimately influencing cellular behavior and function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy and potency. In in vitro studies, the compound has shown sustained effects on cellular function over extended periods, indicating its potential for long-term applications . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days, with gradual attenuation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects on cellular function and metabolism without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction. Threshold effects have also been observed, with certain dosages required to achieve specific biological outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The trifluoromethyl group in the compound can also undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Additionally, the compound can bind to plasma proteins, facilitating its distribution throughout the body . The presence of the trifluoromethyl group enhances the compound’s affinity for certain transporters, influencing its uptake and distribution in specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The compound’s presence in the nucleus allows it to interact with transcription factors and other regulatory proteins, influencing gene expression and cellular behavior . In the mitochondria, the compound can affect mitochondrial function and energy production, further impacting cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenyl compound. One common approach is the trifluoromethylation of a suitable precursor, followed by the formation of the pyrrolidine ring through cyclization reactions. Reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. Advanced purification methods, such as column chromatography or crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, 3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, this compound has been studied for its potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of drugs targeting specific diseases. Its structural features may enhance the bioactivity and selectivity of pharmaceuticals.

Industry: In industry, this compound is used in the production of agrochemicals, such as pesticides and herbicides. Its trifluoromethyl group contributes to the stability and efficacy of these products.

Comparison with Similar Compounds

  • N,N-Dimethyl-3-(trifluoromethyl)benzamide

  • 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1-λ3,2-benziodoxole

Uniqueness: 3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)pyrrolidine stands out due to its unique structural features, particularly the presence of the pyrrolidine ring and the trifluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

3,3-dimethyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c1-12(2)8-17-7-11(12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFITVPOREJWMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC(=CC=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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